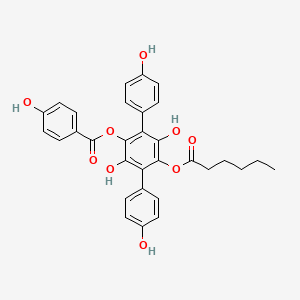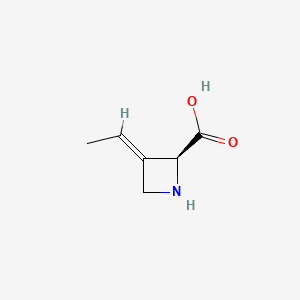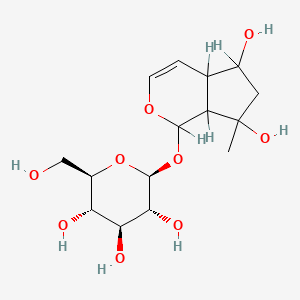
24-Methylhexacosanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
24-methylhexacosanoic acid is a methyl-branched fatty acid that is cerotic acid substituted by a methyl group at position 24. It is a branched-chain saturated fatty acid, a methyl-branched fatty acid and a very long-chain fatty acid. It derives from a hexacosanoic acid.
Wissenschaftliche Forschungsanwendungen
1. Role in Human Milk and Infant Nutrition
24-Methylhexacosanoic acid (24:1 n-9, NA), a crucial component in the development of white matter, is naturally present in human milk. A study by Yu et al. (2019) quantified nervonic acid in human milk at different lactation stages and compared it with infant formulae. The findings revealed the highest concentration of NA in colostrum, highlighting its importance in early infant nutrition (Yu et al., 2019).
2. Presence in Phytochemicals
In the study of Psychotria viridis leaves, 24-methylene-cycloartanol was identified among various chemical constituents. These compounds have shown potential in inhibiting cholinesterase and exhibiting cytotoxic activities against cancer cell lines, indicating a role in medicinal chemistry and drug discovery (Soares et al., 2017).
3. Metabolomics and Prostate Cancer Biomarkers
A metabolomic study identified differentiating and prognostic biomarkers for prostate carcinoma, including tricosanoic acid and cerebronic acid. The research by Jung et al. (2013) found these metabolites in higher concentrations in malignant tissues, demonstrating their diagnostic and prognostic potential in prostate cancer (Jung et al., 2013).
4. Chemical Synthesis and Industrial Applications
This compound is relevant in the synthesis of various compounds. Doll et al. (2007) reported the synthesis of branched methyl α-hydroxy stearate esters from methyl oleate and organic acids, showcasing its utility in creating bio-based lubrication fluids and potentially in surfactants and fuel additives (Doll et al., 2007).
Eigenschaften
CAS-Nummer |
89838-00-6 |
|---|---|
Molekularformel |
C27H54O2 |
Molekulargewicht |
410.7 g/mol |
IUPAC-Name |
24-methylhexacosanoic acid |
InChI |
InChI=1S/C27H54O2/c1-3-26(2)24-22-20-18-16-14-12-10-8-6-4-5-7-9-11-13-15-17-19-21-23-25-27(28)29/h26H,3-25H2,1-2H3,(H,28,29) |
InChI-Schlüssel |
QKVYEHVFHQOMSA-UHFFFAOYSA-N |
SMILES |
CCC(C)CCCCCCCCCCCCCCCCCCCCCCC(=O)O |
Kanonische SMILES |
CCC(C)CCCCCCCCCCCCCCCCCCCCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



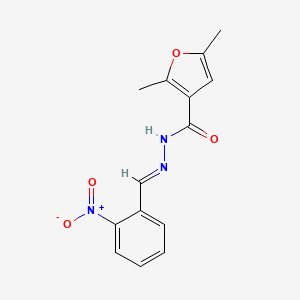
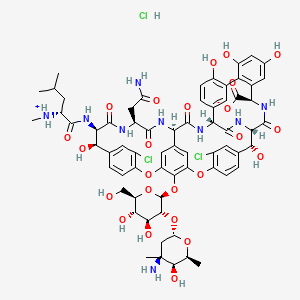
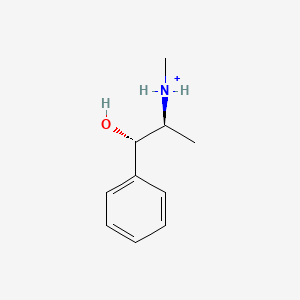
![(E)-2-(((Benzo[d][1,3]dioxol-5-ylmethylene)amino)oxy)-N-(m-tolyl)acetamide](/img/structure/B1236763.png)
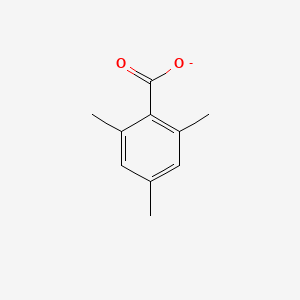
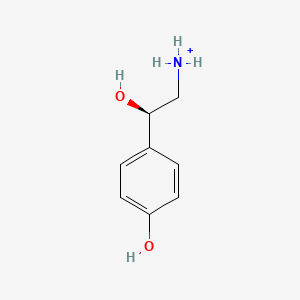
![(1R,3Z,5S,7S)-3-[(3,4-dihydroxyphenyl)-hydroxy-methylene]-1-[(2R)-2-isopropenyl-5-methyl-hex-5-enyl]-6,6-dimethyl-5,7-bis(3-methylbut-2-enyl)bicyclo[3.3.1]nonane-2,4,9-trione](/img/structure/B1236766.png)
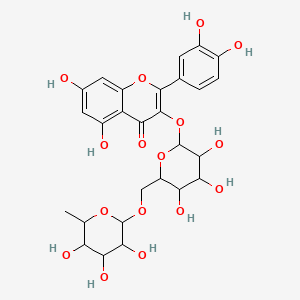
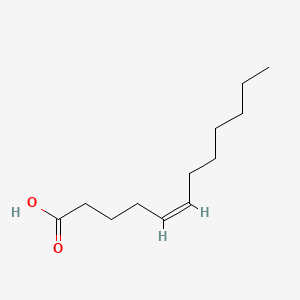
![4',6-Dimethylspiro[benzo[g][2]benzofuran-3,2'-oxolane]-1-one](/img/structure/B1236771.png)
![6-[(3S,5R,7S,10S,13R,14R,17R)-3,7-dihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid](/img/structure/B1236772.png)
